2-amino-5-chloro-N-methylbenzohydrazide
Description
2-Amino-5-chloro-N-methylbenzohydrazide is a benzohydrazide derivative characterized by a chloro substituent at position 5 and an amino group at position 2 on the benzene ring, with a methyl-substituted hydrazide moiety at the carbonyl position.
Properties
CAS No. |
59169-70-9 |
|---|---|
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-amino-5-chloro-N-methylbenzohydrazide |
InChI |
InChI=1S/C8H10ClN3O/c1-12(11)8(13)6-4-5(9)2-3-7(6)10/h2-4H,10-11H2,1H3 |
InChI Key |
XWQSAOBUBKQAII-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)N)N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
A. Positional Isomerism and Halogen Influence
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (): The methoxy group at position 2 and phenylethyl substitution on the amide nitrogen reduce hydrogen-bonding capacity compared to the amino and hydrazide groups in the target compound. The chloro group at position 5 enhances electrophilic substitution reactivity, similar to the target compound .
- 5-Amino-2-chloro-N-phenylbenzamide (): The amino group at position 5 (vs. This compound exhibits stronger π-π stacking due to the phenylamide group .
B. Hydrazide vs. Amide Functionality
- 2-Methoxybenzhydrazide (): The absence of a chloro or amino substituent limits its utility in electrophilic reactions. However, the hydrazide group enables cyclization into heterocycles like 1,3,4-oxadiazoles, a feature shared with the target compound .
- 2-Amino-5-chloro-N-(4-methylphenyl)benzamide (): Replacing the hydrazide with an amide group eliminates the N–NH–CH₃ moiety, reducing hydrogen-bonding sites and altering solubility.
Comparative Data Table
Hydrogen Bonding and Crystallography
The hydrazide group in this compound facilitates the formation of intermolecular N–H⋯O and N–H⋯N hydrogen bonds, as observed in analogous (E)-4-amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide derivatives . This contrasts with amide derivatives (e.g., ), where hydrogen bonding is primarily mediated by the amide N–H and carbonyl oxygen .
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